molecular formula C10H15N3 B2717153 N-(3,4-dimethylbenzyl)guanidine CAS No. 1517094-26-6

N-(3,4-dimethylbenzyl)guanidine

Cat. No.: B2717153
CAS No.: 1517094-26-6
M. Wt: 177.251
InChI Key: XIWJCQKVNRSXIK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylbenzyl)guanidine: is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound features a guanidine group attached to a benzyl group substituted with two methyl groups at the 3 and 4 positions.

Scientific Research Applications

N-(3,4-dimethylbenzyl)guanidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of conditions involving abnormal enzyme activity.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylbenzyl)guanidine typically involves the reaction of 3,4-dimethylbenzylamine with a guanylating agent. One common method is the use of S-methylisothiourea as a guanylating agent, which reacts with the amine under mild conditions to form the desired guanidine compound .

Industrial Production Methods: Industrial production of guanidines, including this compound, often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylbenzyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the guanidine group to amines or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted benzyl guanidines.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)guanidine
  • N-(3,4-dimethylbenzyl)thiourea
  • N-(3,4-dimethylbenzyl)urea

Uniqueness: N-(3,4-dimethylbenzyl)guanidine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-3-4-9(5-8(7)2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWJCQKVNRSXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN=C(N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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